molecular formula C25H19NO B5236187 4-(biphenyl-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(biphenyl-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5236187
M. Wt: 349.4 g/mol
InChI Key: VGNGRYYHNUHGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Biphenyl-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolin-2(1H)-ones These compounds are known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(biphenyl-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of biphenyl-4-carbaldehyde and 2-aminobenzophenone as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process and improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Biphenyl-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2(1H)-one derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

4-(Biphenyl-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

4-(4-phenylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-24-16-23(20-12-10-18(11-13-20)17-6-2-1-3-7-17)22-15-14-19-8-4-5-9-21(19)25(22)26-24/h1-15,23H,16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNGRYYHNUHGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.